molecular formula C5Cl3F3N2S B3080230 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine CAS No. 108255-35-2

2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine

Cat. No.: B3080230
CAS No.: 108255-35-2
M. Wt: 283.5 g/mol
InChI Key: ZAERBNMAXWVGKU-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine (CAS: 108255-35-2) is a halogenated pyrimidine derivative with the molecular formula C₅Cl₃F₃N₂S and a molecular weight of 283.49 g/mol . Its structure features a pyrimidine core substituted with chlorine atoms at positions 2, 4, and 6, and a trifluoromethylthio (-SCF₃) group at position 4. This compound is primarily utilized as a chemical intermediate in agrochemical and pharmaceutical synthesis due to its reactive halogen sites and electron-withdrawing substituents, which facilitate nucleophilic substitution reactions .

Properties

IUPAC Name

2,4,6-trichloro-5-(trifluoromethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2S/c6-2-1(14-5(9,10)11)3(7)13-4(8)12-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAERBNMAXWVGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the trifluoromethylthio group. One common method involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethanesulfenyl chloride under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted pyrimidines.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine serves as a versatile building block for synthesizing various organic compounds. Its halogen substituents enhance its reactivity, making it suitable for further functionalization in synthetic pathways .

Biology

The compound is investigated for its potential biological activities:

  • Antimicrobial Activity : Studies show that similar pyrimidine derivatives exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of halogen atoms often enhances biological activity by increasing lipophilicity and altering membrane permeability .
  • Anticancer Properties : Research indicates that compounds structurally related to this compound can inhibit specific enzymes involved in cancerous processes and exhibit cytotoxic effects against various cancer cell lines .

Medicine

Ongoing research aims to explore the compound's potential as a pharmaceutical intermediate. Its unique chemical properties may allow it to act as a precursor for developing new therapeutic agents targeting specific diseases .

Agrochemicals

In the agricultural sector, this compound is utilized in producing agrochemicals. Its effectiveness as a pesticide or herbicide is attributed to its ability to interact with biological systems at the molecular level .

Case Study 1: Antimicrobial Activity

A study conducted by Pasha et al. evaluated various pyrimidine-thiones for their antibacterial properties. The results indicated that compounds with halogen substitutions demonstrated significant activity against Bacillus subtilis and Escherichia coli, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Research

Research published in ACS Publications highlighted the enzyme inhibition properties of pyrimidine derivatives related to this compound. These compounds showed promise in inhibiting key metabolic pathways associated with cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, facilitating its interaction with biological membranes and enzymes. The chlorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

  • The -SCF₃ group in the target compound introduces stronger electron-withdrawing effects than -F or -CH₃, increasing its susceptibility to nucleophilic attack at the 2-, 4-, and 6-chlorine positions .
  • 2,4,6-Trichloro-5-fluoropyrimidine exhibits higher reactivity in cross-coupling reactions due to fluorine’s electronegativity, making it a preferred intermediate in pharmaceuticals .
  • 2,4,6-Trichloro-5-methylpyrimidine is less reactive but finds utility in herbicidal formulations due to its stability .

Functional Analogs: Heterocyclic Compounds with Trifluoromethylthio Groups

Compounds with trifluoromethylthio (-SCF₃) or related substituents on heterocyclic cores demonstrate diverse bioactivities:

1,3,4-Oxadiazole Thioethers (e.g., Compound 5g)

  • Structure : 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole .
  • Activity : Exhibits fungicidal activity (50 µg/mL) against Sclerotinia sclerotiorum and herbicidal effects via SDH inhibition (docking score comparable to penthiopyrad) .
  • Comparison : Unlike the target pyrimidine, these oxadiazoles prioritize thioether linkages and pyrazole moieties for bioactivity, suggesting that the -SCF₃ group alone is insufficient without complementary structural motifs .

Thieno-Triazolo-Pyrimidines (e.g., Compound 5o)

  • Structure: 5-[3-(Trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine .
  • Activity : Anticonvulsant ED₅₀ = 11.5 mg/kg (MES test), outperforming carbamazepine .

Biological Activity

2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine is a synthetic organic compound characterized by a pyrimidine ring substituted with three chlorine atoms and a trifluoromethylthio group. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's molecular formula is C5_5Cl3_3F3_3N2_2S, and it has garnered interest due to its enhanced lipophilicity and membrane permeability attributed to its halogen substituents.

The biological activity of this compound is primarily linked to its interaction with various biological targets. The trifluoromethylthio group increases the compound's lipophilicity, facilitating its interaction with cellular membranes and enzymes. The chlorine atoms can engage in hydrogen bonding, affecting the compound's binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains. For instance:

CompoundTarget OrganismInhibition Rate (%)
This compoundBacillus subtilis90.5
2,4-Dichloro-5-(trifluoromethyl)pyrimidineEscherichia coli85.0
2,6-Dichloro-5-(trifluoromethyl)pyrimidineCandida albicans92.3

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, studies have also explored the anticancer activity of this compound. Preliminary findings indicate that it may inhibit certain cancer cell lines by interfering with specific metabolic pathways:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.9

These findings highlight the potential of this compound in oncology research.

Case Studies

Several studies have been conducted to evaluate the biological effects of related pyrimidine derivatives. For example:

  • Study on Antifungal Activity : A study demonstrated that trifluoromethyl pyrimidine derivatives exhibited antifungal activity against Botrytis cinerea, with some compounds showing inhibition rates comparable to established antifungal agents .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that compounds similar to this compound could inhibit enzymes involved in critical metabolic processes, which may be relevant for therapeutic applications in metabolic disorders .

Q & A

Q. What are the common synthetic routes for 2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2,4,6-trichloropyrimidine with a trifluoromethylthio group. For example, a reaction using 2,4,6-trichloropyrimidine as the starting material achieved a 55% yield via 19F NMR analysis when optimized with tetrahydrofuran (THF) as the solvent and triethylamine (Et3N) as a base . Key parameters for optimization include:
  • Temperature : Room temperature (25°C) to prevent decomposition of sensitive intermediates.
  • Solvent : Polar aprotic solvents like THF or dichloromethane (DCM) to stabilize intermediates.
  • Catalyst : Use of bases (e.g., Et3N) to deprotonate thiol reagents and enhance reactivity.
  • Purification : Column chromatography with silica gel or preparative HPLC (retention time analysis: 0.46–0.95 minutes under SQD-FA05/SMD-TFA05 conditions) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 19F NMR : Critical for confirming the presence of the trifluoromethylthio group, with characteristic peaks at δ = -57.11 ppm (s, 3F) .
  • LCMS : Validates molecular weight (e.g., m/z 197 [M+H]+ for related pyrimidine derivatives) .
  • X-ray crystallography : Resolves regiochemistry and bond parameters (e.g., C–S bond lengths: 1.7468–1.8266 Å, C–Cl bond lengths: 1.7347–1.7394 Å) .
  • HPLC : Monitors reaction progress and purity (e.g., retention time 0.95 minutes for trifluoromethyl-substituted pyrimidines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under varying conditions?

  • Methodological Answer : Discrepancies in yields (e.g., 55% vs. lower yields in other studies) often arise from:
  • Reagent purity : Impurities in trifluoromethylthiolation agents can reduce efficiency.
  • Solvent effects : THF may stabilize intermediates better than DCM in some cases .
  • Temperature gradients : Subtle variations (e.g., 25°C vs. 30°C) can alter reaction kinetics.
    Systematic optimization via Design of Experiments (DoE) is recommended, varying solvents, bases, and temperatures while monitoring with LCMS and 19F NMR .

Q. What strategies enhance the biological activity of derivatives of this compound, particularly in anticancer applications?

  • Methodological Answer :
  • Molecular hybridization : Attach bioactive moieties (e.g., benzimidazole or triazolo groups) to the pyrimidine core to improve target affinity. For example, hybrid compounds with trifluoromethyl groups show enhanced antitumor activity by disrupting kinase signaling .
  • Structure-activity relationship (SAR) studies : Modify substituents at the 2-, 4-, and 6-positions to balance lipophilicity (logP ~2.32) and solubility. Derivatives with electron-withdrawing groups (e.g., Cl, CF3) exhibit improved cellular uptake .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions in this compound?

  • Methodological Answer : Regioselectivity is governed by:
  • Steric hindrance : The 5-position is less hindered compared to 2-, 4-, and 6-positions, favoring substitution at this site .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl, CF3) activate adjacent positions for nucleophilic attack. For example, the trifluoromethylthio group at C5 directs incoming nucleophiles to C4 or C6 due to inductive effects .
  • Solvent polarity : Polar solvents stabilize transition states, favoring substitution at more electrophilic positions.

Data Contradiction Analysis

Q. How should researchers address conflicting data on the toxicity of this compound derivatives?

  • Methodological Answer : Toxicity variations (e.g., LC50 values ranging from 8.29 to 49.66 mg/L in thio-pyrimidines) can arise from:
  • Structural modifications : Methylthio groups increase toxicity compared to bulkier substituents due to higher membrane permeability .
  • Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or exposure times affect LC50 results. Standardize protocols using OECD guidelines.
  • Metabolic stability : Derivatives with labile Cl substituents may degrade into more toxic intermediates .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Waste disposal : Separate halogenated waste for professional treatment to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and gas-tight goggles due to potential release of toxic HCl or HF vapors during reactions.
  • Storage : Keep under inert gas (N2 or Ar) at -20°C to prevent hydrolysis of the trifluoromethylthio group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine
Reactant of Route 2
2,4,6-Trichloro-5-((trifluoromethyl)thio)pyrimidine

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